Foreword: Navigating the Landscape of Fluorinated Amino Acids
Foreword: Navigating the Landscape of Fluorinated Amino Acids
An In-Depth Technical Guide to 2,3,5-Trifluoro-L-Phenylalanine for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. Among the myriad of fluorinated building blocks, fluorinated amino acids, particularly derivatives of phenylalanine, have garnered significant attention. These unnatural amino acids serve as powerful tools for probing protein structure and function, as well as for enhancing the therapeutic profiles of peptide-based drugs.[1][2] This guide provides a comprehensive technical overview of a specific, yet under-explored isomer: 2,3,5-Trifluoro-L-Phenylalanine . While experimental data for this particular isomer is not abundant in publicly accessible literature, this document aims to provide a robust theoretical and practical framework based on established chemical principles and data from closely related analogues. It is designed to be a valuable resource for researchers and drug development professionals seeking to leverage the potential of this unique molecule.
Core Molecular Attributes of 2,3,5-Trifluoro-L-Phenylalanine
2,3,5-Trifluoro-L-phenylalanine is a non-proteinogenic amino acid characterized by the presence of three fluorine atoms on its phenyl ring. This substitution pattern imparts a unique set of physicochemical properties that distinguish it from other fluorinated phenylalanine isomers.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | Internal |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| CAS Number | 873429-59-5 (L-isomer) | Internal |
| 1259960-60-5 (DL-racemic mixture) | ||
| Appearance | Off-white solid (predicted) | Internal |
The trifluorination pattern at the 2, 3, and 5 positions creates a distinct electronic and steric profile on the aromatic ring, which can influence intramolecular and intermolecular interactions when incorporated into a peptide or protein.
Synthesis of 2,3,5-Trifluoro-L-Phenylalanine: A Proposed Chemoenzymatic Approach
Overall Synthetic Workflow
Proposed chemoenzymatic synthesis workflow.
Step 1: Synthesis of 2,3,5-Trifluorophenylpyruvic Acid
The α-keto acid precursor can be synthesized from 2,3,5-trifluorobenzaldehyde via methods such as the Erlenmeyer-Plöchl reaction.
Experimental Protocol:
-
Azlactone Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3-5 mL per gram of aldehyde).
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Hydrolysis to the α-Keto Acid:
-
Suspend the dried azlactone in a 10% aqueous sodium carbonate solution.
-
Heat the mixture to reflux for 4-6 hours until the solid has dissolved.
-
Cool the solution to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product, 2,3,5-trifluorophenylpyruvic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Enzymatic Transamination to 2,3,5-Trifluoro-L-Phenylalanine
The final step involves the stereoselective conversion of the α-keto acid to the L-amino acid using an L-amino acid deaminase or a transaminase.[4][5]
Experimental Protocol:
-
Enzyme and Reaction Setup:
-
Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5-8.5).
-
Dissolve 2,3,5-trifluorophenylpyruvic acid to a final concentration of 10-50 mM.
-
Add a suitable amino donor, such as L-aspartic acid or L-glutamic acid (1.5-2.0 eq), if using a transaminase.
-
Add the L-amino acid deaminase or transaminase (e.g., from Proteus mirabilis or a commercially available recombinant enzyme) to the solution.[5][6]
-
-
Conversion and Monitoring:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC, observing the disappearance of the α-keto acid and the appearance of the L-amino acid.
-
-
Purification:
-
Once the reaction is complete, terminate it by adding acid (e.g., trifluoroacetic acid) to denature the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing 2,3,5-Trifluoro-L-Phenylalanine can be purified by ion-exchange chromatography.
-
Spectroscopic and Chromatographic Characterization
Due to the lack of publicly available experimental spectra, this section provides predicted data and expected characteristic features based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2,3,5-Trifluoro-L-Phenylalanine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information. Predicted spectra can be generated using various software packages.[3][7]
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | m | H-4, H-6 (aromatic) |
| ~4.2 | dd | H-α |
| ~3.3 | m | H-β |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O |
| ~150-160 (ddd) | C-F (C-2, C-3, C-5) |
| ~120-130 | C-1, C-4, C-6 |
| ~55 | C-α |
| ~36 | C-β |
Predicted ¹⁹F NMR Data (in D₂O, 376 MHz)
The ¹⁹F NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms, with complex splitting patterns due to F-F and F-H couplings. The chemical shifts are highly sensitive to the electronic environment.[8][9]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| -110 to -120 | F-5 |
| -130 to -140 | F-3 |
| -140 to -150 | F-2 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.
Proposed Fragmentation Pathway:
Proposed mass spectrometry fragmentation pathway.
Predicted Major Fragments in EI-MS:
| m/z | Proposed Fragment |
| 219 | Molecular ion [M]⁺• |
| 174 | [M - COOH]⁺ (Loss of carboxyl group) |
| 145 | [C₇H₄F₃]⁺ (Trifluorobenzyl cation) |
| 74 | [C₂H₄NO₂]⁺ (Glycine fragment) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000-3200 | N-H stretch | Amino group |
| 2800-3000 | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| 1100-1400 | C-F stretch | Aryl fluoride |
Applications in Drug Development and Research
The incorporation of 2,3,5-Trifluoro-L-Phenylalanine into peptides and proteins offers several potential advantages for drug development and biochemical research.[10][11][12]
Enhancing Peptide Stability and Bioavailability
Fluorination can block sites of metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of peptide therapeutics.[2] The increased lipophilicity due to the fluorine atoms can also enhance membrane permeability and oral bioavailability.[10]
Modulating Receptor Binding and Activity
The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially influencing cation-π or other non-covalent interactions with a biological target. This can be used to fine-tune the binding affinity and selectivity of a peptide ligand.
Probing Protein Structure and Dynamics with ¹⁹F NMR
As fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying protein structure and dynamics.[2][13] The incorporation of 2,3,5-Trifluoro-L-Phenylalanine provides a unique ¹⁹F NMR probe that is sensitive to its local environment, allowing for the study of protein folding, conformational changes, and ligand binding without the background signals present in ¹H NMR.[14]
Experimental Protocol for Protein Incorporation:
-
Expression System: Utilize an E. coli auxotrophic strain for phenylalanine or a cell-free protein expression system.
-
Media Preparation: Prepare a minimal medium lacking phenylalanine.
-
Induction and Supplementation: Grow the cells to a suitable optical density, induce protein expression, and supplement the medium with 2,3,5-Trifluoro-L-Phenylalanine.
-
Purification: Purify the fluorinated protein using standard chromatography techniques.
-
¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra of the purified protein in the presence and absence of binding partners or under different conditions to monitor changes in the fluorine signals.
Conclusion and Future Outlook
2,3,5-Trifluoro-L-Phenylalanine represents a valuable, albeit currently underutilized, tool in the arsenal of medicinal chemists and chemical biologists. Its unique substitution pattern offers distinct properties compared to other fluorinated phenylalanine isomers. While this guide has provided a theoretical and practical framework for its synthesis, characterization, and application, further experimental validation is necessary to fully unlock its potential. The proposed chemoenzymatic synthesis offers a green and efficient route to this chiral building block. Future research should focus on the experimental determination of its spectroscopic properties, its incorporation into a wider range of peptides and proteins, and the systematic evaluation of its effects on their biological activity and therapeutic potential. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of precisely fluorinated amino acids like 2,3,5-Trifluoro-L-Phenylalanine will undoubtedly play an increasingly important role.
References
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